3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate
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Overview
Description
3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate is a synthetic organic compound featuring an imidazole ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the propyl group.
Carbamate Formation: The carbamate group is introduced by reacting the imidazole derivative with an appropriate isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in biological systems.
Medicine
Medically, this compound has potential applications as a drug candidate. The imidazole ring is a known pharmacophore, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry
Industrially, this compound can be used in the synthesis of polymers and other materials, leveraging its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the carbamate group can form hydrogen bonds and other interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: The parent compound of the imidazole ring.
Carbamazepine: A drug with a carbamate group.
Uniqueness
3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate is unique due to the combination of the imidazole ring and the carbamate group, which provides a distinct set of chemical and biological properties not found in simpler imidazole or carbamate compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
457074-01-0 |
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Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
RVNLVECYTMCMTN-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
Origin of Product |
United States |
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